molecular formula C11H14N2OS B1405753 (3bS,4aR)-3,4,4-Trimethyl-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazole-1-carbothioic O-acid CAS No. 1451390-45-6

(3bS,4aR)-3,4,4-Trimethyl-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazole-1-carbothioic O-acid

Cat. No. B1405753
CAS RN: 1451390-45-6
M. Wt: 222.31 g/mol
InChI Key: RQQLKYZMMLKYHE-HZGVNTEJSA-N
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Description

“(3bS,4aR)-3,4,4-Trimethyl-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazole-1-carbothioic O-acid” is a chemical compound with the molecular formula C10H7F5N2O2 . It is also known as 1H-Cyclopropa [3,4]cyclopenta [1,2-c]pyrazole-1-acetic acid, 5,5-difluoro-3b,4,4a,5-tetrahydro-3- (trifluoromethyl)-, (3bS,4aR)- .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. It includes a cyclopropa ring fused with a cyclopenta ring, which is further fused with a pyrazole ring .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 282.17 . Its density is predicted to be 1.96±0.1 g/cm3, and its boiling point is predicted to be 325.8±42.0 °C .

Scientific Research Applications

Optically Active Clusters and Complexes

One significant application of this compound is in the formation of optically active clusters and complexes. For instance, Kirin et al. (2002) found that reactions of this compound with triosmium clusters result in the formation of diastereomers with chelate-bridging ligands, which were studied using X-ray analysis to determine their absolute configuration (Kirin et al., 2002). Similarly, Savel’eva et al. (2004) synthesized copper(II) complexes using derivatives of this compound, revealing structural insights through X-ray diffraction (Savel’eva et al., 2004).

Synthesis and Structural Analysis

Further, Kirin et al. (2000) studied the reactions of the compound with terpene derivatives and triosmium clusters, leading to the formation of complexes with coordinated ligands, which were analyzed using X-ray diffraction to establish their absolute configuration (Kirin et al., 2000). Another study by Savel’eva et al. (2003) focused on synthesizing paramagnetic complexes using ethyl derivatives of the compound, revealing insights into their structure and coordination polyhedron (Savel’eva et al., 2003).

Spectroscopic and Nonlinear Optical Properties

Tamer et al. (2015) conducted a combined experimental and theoretical study on a similar molecule, focusing on its crystal packing, hydrogen bond interactions, and nonlinear optical activity, as shown through spectroscopic investigations (Tamer et al., 2015).

Synthesis of Novel Compounds

The synthesis of novel compounds using this or similar molecules has been a key area of research. For example, Gharbi et al. (2005) synthesized new tetracyclic 6H-[1]benzopyrano[3,4-e]pyrazolo[1,5-a]pyrimidin-6-ones using a series of reactions that involved this compound, contributing to the development of new pharmaceuticals (Gharbi et al., 2005).

Future Directions

Research into pyrazole derivatives is ongoing, and these compounds have shown promise in various areas, including pharmaceuticals . Future research will likely continue to explore the synthesis, properties, and potential applications of these compounds.

properties

IUPAC Name

(2S,4R)-3,3,9-trimethyl-7,8-diazatricyclo[4.3.0.02,4]nona-1(6),8-diene-7-carbothioic S-acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2OS/c1-5-8-7(13(12-5)10(14)15)4-6-9(8)11(6,2)3/h6,9H,4H2,1-3H3,(H,14,15)/t6-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQQLKYZMMLKYHE-HZGVNTEJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C3C(C2)C3(C)C)C(=O)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(C2=C1[C@H]3[C@@H](C2)C3(C)C)C(=O)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3bS,4aR)-3,4,4-Trimethyl-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazole-1-carbothioic O-acid
Reactant of Route 2
Reactant of Route 2
(3bS,4aR)-3,4,4-Trimethyl-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazole-1-carbothioic O-acid
Reactant of Route 3
(3bS,4aR)-3,4,4-Trimethyl-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazole-1-carbothioic O-acid
Reactant of Route 4
(3bS,4aR)-3,4,4-Trimethyl-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazole-1-carbothioic O-acid
Reactant of Route 5
(3bS,4aR)-3,4,4-Trimethyl-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazole-1-carbothioic O-acid
Reactant of Route 6
(3bS,4aR)-3,4,4-Trimethyl-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazole-1-carbothioic O-acid

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